Cas no 872682-07-0 (2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-)

2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]- structure
872682-07-0 structure
Product name:2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-
CAS No:872682-07-0
MF:C22H20N2
MW:312.407605171204
CID:658293
PubChem ID:11681171

2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-
    • 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]indazole
    • 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole
    • DTXSID00470547
    • CROLDZCZQVJEJI-UHFFFAOYSA-N
    • 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-2H-indazole
    • 2-(2-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole
    • 872682-07-0
    • SCHEMBL4489322
    • Inchi: InChI=1S/C22H20N2/c1-16-11-13-18(14-12-16)22-20-9-5-6-10-21(20)23-24(22)15-19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3
    • InChI Key: CROLDZCZQVJEJI-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4C

Computed Properties

  • Exact Mass: 312.162648646g/mol
  • Monoisotopic Mass: 312.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8Ų
  • XLogP3: 5.6

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